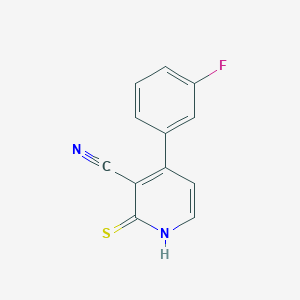

4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C12H7FN2S |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H7FN2S/c13-9-3-1-2-8(6-9)10-4-5-15-12(16)11(10)7-14/h1-6H,(H,15,16) |

InChI Key |

ZDLWRVOKSPUKQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C(=S)NC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

One-Pot Condensation Using Cyanothioacetamide and Aromatic Ketones/Aldehydes

A widely used approach involves the one-pot reaction of substituted acetophenones or aromatic aldehydes with cyanothioacetamide in the presence of ammonium acetate or catalytic secondary amines (e.g., piperidine) in ethanol or n-butanol as solvent. This method facilitates the formation of the dihydropyridine-3-carbonitrile core with the thioxo group.

-

- Mix 3-fluoroacetophenone or 3-fluorobenzaldehyde with cyanothioacetamide and ammonium acetate in boiling ethanol.

- Stir or reflux the mixture for several hours (typically 5–8 h).

- The reaction mixture is cooled, and the precipitated product is filtered and purified by recrystallization from ethanol.

-

Aromatic ketone/aldehyde + cyanothioacetamide + ammonium acetate → 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Yields: Moderate to good yields (typically 40–70%) depending on reaction conditions and substituents.

Guareschi-Thorpe Reaction Variant

This method involves the reaction of 1,1,5,5-tetrafluoroacetylacetone with cyanothioacetamide in the presence of a catalytic amount of a secondary amine (e.g., morpholine) in ethanol. Although this example uses a fluorinated acetylacetone, it demonstrates the utility of the Guareschi-Thorpe reaction for synthesizing thioxo-dihydropyridine-3-carbonitriles.

-

- Dissolve 1,1,5,5-tetrafluoroacetylacetone in ethanol.

- Add cyanothioacetamide and morpholine under stirring.

- Stir the mixture for 0.5 h and then leave it to stand overnight.

- Filter and wash the crystalline product.

Yield: Moderate (around 19%) with formation of red-orange crystals.

Multi-Component Modified Hantzsch Reaction

A modified Hantzsch reaction can be employed, where an aromatic aldehyde, malononitrile, and ethyl cyanoacetate are refluxed with ammonium acetate in n-butanol to form pyridin-3-carbonitrile derivatives. Although this method is more common for oxo derivatives, it can be adapted for thioxo analogs by substituting appropriate thioamide reagents.

The synthesized compounds are characterized by:

| Technique | Key Observations for 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile |

|---|---|

| IR Spectroscopy | Characteristic bands at ~2220 cm⁻¹ (C≡N stretch), ~1240 cm⁻¹ (C=S stretch), NH bands if present |

| ¹H NMR | Aromatic protons in 7.0–8.5 ppm range; signals corresponding to dihydropyridine ring protons; NH protons as broad singlets |

| ¹³C NMR | Signals for nitrile carbon (~115 ppm), thioxo carbon (~190 ppm), aromatic carbons, and ring carbons |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight (~230 g/mol for the target compound) |

| X-Ray Crystallography | Confirms the dihydropyridine ring structure and substitution pattern in some cases |

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| One-pot condensation | 3-Fluoroacetophenone + cyanothioacetamide + ammonium acetate | Reflux in ethanol, 5–8 h | 40–70 | Simple, moderate yields, widely used |

| Guareschi-Thorpe reaction | 1,1,5,5-Tetrafluoroacetylacetone + cyanothioacetamide + morpholine | Stir in ethanol, overnight standing | ~19 | Specific for fluorinated analogs, mild conditions |

| Modified Hantzsch reaction | Aromatic aldehyde + malononitrile + ethyl cyanoacetate + ammonium acetate | Reflux in n-butanol | Moderate | Adaptable for thioxo derivatives |

- The presence of the thioxo group is critical for biological activity and influences the reactivity during synthesis.

- Catalytic amines such as piperidine or morpholine facilitate the cyclization and condensation steps.

- The reaction conditions (solvent, temperature, time) significantly affect the yield and purity.

- Purification is typically achieved by recrystallization; chromatographic methods are often avoided due to compound instability.

- Structural confirmation by NMR and X-ray diffraction is essential to verify the formation of the desired dihydropyridine ring and substitution pattern.

Chemical Reactions Analysis

Cyclization and Ring Formation

The compound undergoes cyclization under catalytic or thermal conditions to form fused heterocyclic systems. For example:

-

Reaction with Enamines : When treated with 1-(prop-1-en-2-yl)piperidine in ethanol, intermediates form via Knoevenagel condensation followed by Stork enamine alkylation, leading to tetrahydropyridine derivatives .

-

Guareschi-Thorpe Cyclization : Reaction with fluorinated diketones (e.g., 1,1,5,5-tetrafluoroacetylacetone) and cyanothioacetamide yields 4,6-bis(difluoromethyl) derivatives under mild conditions .

Key Conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Product Yield |

|---|---|---|---|---|

| Enamine Cyclization | Piperidine | Ethanol | Reflux | 60–75% |

| Guareschi-Thorpe | Amine catalyst | Ethanol | RT | 45–55% |

Nucleophilic Substitution

The thioxo (-S-) group is highly reactive toward electrophiles:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media substitutes the thiol group, forming thioether derivatives.

-

Aminolysis : Reaction with hydrazines or primary amines (e.g., benzylamine) replaces the thioxo group with amino substituents, yielding 2-amino-dihydropyridines .

Example Reaction :

Oxidation and Functional Group Interconversion

-

Thioxo to Oxo : Oxidation with hydrogen peroxide or KMnO₄ converts the thioxo group to a carbonyl, forming 4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Carbonitrile Hydrolysis : Acidic or basic hydrolysis transforms the nitrile group into a carboxylic acid (-COOH) or amide (-CONH₂).

Mechanistic Pathway :

Condensation Reactions

The compound participates in multicomponent reactions (MCRs):

-

Hantzsch-Type Synthesis : Condensation with ethyl cyanoacetate, ammonium acetate, and aldehydes in n-butanol yields polysubstituted pyridines .

-

Q-Tube-Assisted Reactions : Under high-pressure conditions using trifluoroacetic acid (TFA), it forms pyrido[1,2-b]triazine derivatives with isatin or α-keto acids .

Optimized Conditions :

| Component | Reagents | Solvent | Pressure | Yield |

|---|---|---|---|---|

| Pyrido-triazine synthesis | Isatin, TFA | EtOH | 10 bar | 68% |

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

-

Antimicrobial Activity : Derivatives with substituted amino groups show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Anticancer Potential : Analogues inhibit survivin protein expression in cancer cells (IC₅₀: 12–28 µM) .

Structure-Activity Relationship (SAR) :

| Modification Site | Biological Effect | Reference |

|---|---|---|

| Thioxo → Oxo | Reduced cytotoxicity | |

| Carbonitrile → Carboxamide | Improved solubility |

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound in drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity, while the thioxo group may participate in redox reactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 4 and 6, as well as the presence of oxo vs. thioxo groups at position 2. These modifications significantly impact synthesis, stability, and bioactivity:

Key Observations :

- Thioxo vs.

- Fluorophenyl vs. Bromophenyl/Methoxyphenyl : The 3-fluorophenyl group in the target compound offers a balance of lipophilicity and electron-withdrawing effects, distinct from the bulkier 4-bromophenyl or electron-donating 3,4-dimethoxyphenyl groups .

Anticancer Activity

- Target Compound: Limited direct data, but structurally similar compounds (e.g., 4-(2-Ethoxyphenyl)-6-(3-fluorophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile) show IC₅₀ values of 0.70 μM against HT-29 colon cancer cells .

- Analog with 4-Fluorophenyl : Compound 6b (4-(4-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile) exhibits moderate activity (IC₅₀ = 4.6 μM against MDA-MB-231 breast cancer cells), suggesting fluorine positioning critically affects potency .

Antimicrobial and Antioxidant Activity

- Thioxo Derivatives : Compounds like 6-(4-hydroxy-3-methoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile show 79.05% DPPH radical scavenging, comparable to ascorbic acid (82.71%) .

- Methoxyphenyl Analogs : Lower antioxidant activity (17.55%) in 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile highlights the importance of substituent electronic profiles .

Molecular Docking and Target Interactions

- Survivin and PIM1 Kinase: Analogous compounds (e.g., 4-(2-chloroquinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) bind survivin and PIM1 kinase via hydrogen bonding and hydrophobic interactions, suggesting the target compound may share similar mechanisms .

Biological Activity

4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is , with a molecular weight of approximately 230.26 g/mol. The compound features a dihydropyridine ring with a thioxo group and a carbonitrile functional group, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile exhibit notable antimicrobial activity. For instance, derivatives within this class have demonstrated effectiveness against various pathogens, including:

- Bacteria : Effective against Escherichia coli and Candida albicans, with low IC50 values indicating potent antimicrobial effects.

- Parasites : Related thienopyridine derivatives have shown strong activity against Plasmodium falciparum, the causative agent of malaria, with IC50 values in the low nanomolar range .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile against various cancer cell lines. For example:

- In vitro assays revealed moderate to high cytotoxicity against human cancer cell lines such as PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) with IC50 values ranging from 23.4 to 40.3 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the phenyl ring and their influence on biological activity. The presence of a fluorinated phenyl group at the 3-position is particularly beneficial for enhancing antiparasitic activity .

| Compound | Structure | Notable Activity |

|---|---|---|

| 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Structure | Antimicrobial, Antiparasitic |

| 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Structure | Potential antimalarial |

| 4-Arylthieno[2,3-b]pyridine-2-carboxamides | - | Strong antiparasitic activity |

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition : Interaction studies suggest that similar compounds can inhibit key enzymes involved in pathogen survival, such as those critical for the metabolism of Plasmodium species.

- Binding Affinity : Preliminary data indicate that the compound may exhibit significant binding affinity to biological targets relevant to disease pathways, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives based on the thioxo-dihydropyridine scaffold to enhance biological activity:

- A study synthesized novel derivatives that were tested for their cytotoxic effects and found that modifications in the structure led to variations in potency against different cancer cell lines .

- Another research effort highlighted the synthesis of pyridothienopyrimidinone derivatives which showed improved inhibitory activity against specific kinases associated with cancer proliferation .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-(3-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a ketone precursor (e.g., 3-(3-fluorophenyl)-1-arylprop-2-en-1-one) with cyanothioacetamide in absolute ethanol, catalyzed by trimethylamine. Reaction optimization includes controlling stoichiometry (1:1 molar ratio of ketone to cyanothioacetamide), solvent choice (ethanol for polarity and solubility), and temperature (reflux at ~78°C for 6–8 hours). Yields can vary (22–77%) depending on substituent steric/electronic effects; electron-withdrawing groups on the aryl ring often improve cyclization efficiency .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- FTIR : Confirm the presence of thioxo (C=S) groups (~1200–1250 cm⁻¹) and nitrile (C≡N) stretches (~2200–2250 cm⁻¹).

- 1H/13C NMR : Identify tautomeric forms (e.g., singlet at δ 12.58–12.61 ppm for the NH group in 1,2-dihydropyridine) and aromatic proton environments (multiplet signals between δ 6.55–8.12 ppm).

- Mass spectrometry : Validate molecular ion peaks (e.g., EI-MS m/z 333 [M⁺]) and fragmentation patterns .

Q. How can researchers assess the purity and stability of synthesized batches?

Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Thermal stability is evaluated via differential scanning calorimetry (DSC), while hygroscopicity is tested under controlled humidity. Storage in anhydrous conditions (desiccator, argon atmosphere) prevents degradation of the thioxo and nitrile moieties .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence bioactivity in derivatives of this scaffold?

Substituent effects are evaluated through systematic SAR studies:

- Electron-withdrawing groups (e.g., -Br, -F) at the 4-position of the phenyl ring enhance antioxidant activity (e.g., 79.05% DPPH scavenging vs. 17.55% for -OCH₃ derivatives) by stabilizing radical intermediates .

- Bulkier groups (e.g., thiophene, tetrazole) improve antimicrobial potency by enhancing hydrophobic interactions with bacterial targets (MIC 1–2 µmol/mL against Klebsiella pneumoniae) .

Q. What computational strategies predict binding modes and affinity for biological targets?

- Molecular docking (e.g., AutoDock Vina, BIOVIA/Discovery Studio) models interactions with targets like bacterial enzymes (PDB ID: 7BYE). Key residues (e.g., Arg 140, Asp 99) form hydrogen bonds with the pyridine core and thioxo group .

- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating robust binding .

Q. How can contradictions between experimental and theoretical spectral data be resolved?

Discrepancies in NMR chemical shifts often arise from tautomerism or solvent effects. For example, the NH proton in 1,2-dihydropyridine may appear as a singlet at δ 12.6 ppm experimentally but deviate in DFT calculations due to implicit solvent models. Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) or variable-temperature NMR clarifies dynamic equilibria .

Q. What methodologies are used to evaluate ADMET properties early in development?

- In silico tools (SwissADME, pkCSM) predict LogP (optimal range: 2–3), CYP450 inhibition, and intestinal absorption.

- In vitro assays : Microsomal stability (human liver microsomes), Caco-2 permeability, and Ames tests for mutagenicity. Derivatives with low ClogP (<2) show improved aqueous solubility but reduced membrane penetration .

Methodological Considerations

Q. How to troubleshoot low yields in scaled-up syntheses?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure product.

- Side reactions : Monitor for byproducts like disulfides (from thioxo group oxidation) via TLC. Adding antioxidants (e.g., BHT) or conducting reactions under inert atmosphere (N₂/Ar) mitigates degradation .

Q. What experimental controls are critical in biological activity assays?

- Positive controls : Ascorbic acid for antioxidant DPPH assays, ketoconazole for antifungal tests.

- Solvent controls : DMSO concentrations ≤1% to avoid cytotoxicity artifacts.

- Replicate design : Triplicate measurements with statistical analysis (ANOVA, p<0.05) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.